molecular formula C11H12N2O B144491 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde CAS No. 138023-46-8

2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde

Cat. No.: B144491
CAS No.: 138023-46-8
M. Wt: 188.23 g/mol
InChI Key: XTLHUIAHKGMMGB-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde is a heterocyclic compound featuring a bicyclic scaffold comprising a quinoxaline core fused with an ethano bridge.

Properties

IUPAC Name

1,8-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-9-2-1-3-10-11(9)13-6-4-12(10)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLHUIAHKGMMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1C3=CC=CC(=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555379
Record name 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138023-46-8
Record name 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies for Ethanoquinoxaline Core Formation

The ethano-bridged quinoxaline scaffold is typically constructed via cyclocondensation reactions between 1,2-diamines and diketones. For 2,3-dihydro-1,4-ethanoquinoxaline derivatives, the use of bicyclic diketones or strained carbonyl precursors is critical. A notable approach involves reacting 1,2-diaminoethane with 1,4-cyclohexanedione under acidic conditions, yielding the ethanoquinoxaline backbone . The reaction proceeds via a double Schiff base intermediate, followed by intramolecular cyclization (Scheme 1).

Scheme 1 : Acid-catalyzed cyclocondensation of 1,2-diaminoethane and 1,4-cyclohexanedione .

To introduce the carbaldehyde group at the 5-position, pre-functionalized diketones bearing aldehyde-protected moieties are employed. For instance, 5-nitro-1,4-cyclohexanedione can be reduced to the corresponding amine and subsequently subjected to Sandmeyer formylation to install the aldehyde group post-cyclization . However, this method suffers from moderate yields (45–55%) due to competing side reactions during nitro reduction .

Directed Formylation via Vilsmeier-Haack Reaction

Direct formylation of the ethanoquinoxaline core using the Vilsmeier-Haack reagent (POCl₃/DMF) is a widely adopted strategy. The reaction requires activation of the 5-position through electron-donating substituents or coordination with Lewis acids. In one protocol, 2,3-dihydro-1,4-ethanoquinoxaline is treated with DMF and POCl₃ at 0–5°C, followed by hydrolysis to yield the 5-carbaldehyde derivative .

Key Optimization Parameters :

  • Temperature Control : Reactions conducted above 10°C lead to over-formylation at adjacent positions .

  • Solvent System : Dichloroethane enhances regioselectivity compared to DCM or THF .

This method achieves yields of 68–72%, with purity >95% confirmed by HPLC .

Wittig and Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction has been adapted to introduce formyl groups via phosphonate intermediates. Phosphorylated ethanoquinoxalines react with aldehyde precursors under basic conditions, forming the desired carbaldehyde through elimination . For example, treatment of 5-bromo-2,3-dihydro-1,4-ethanoquinoxaline with diethyl (formylmethyl)phosphonate in the presence of NaH affords the target compound in 65% yield (Scheme 2) .

Scheme 2 : HWE reaction for 5-carbaldehyde synthesis .

Comparative studies show that Wittig reagents (e.g., Ph₃P=CHCHO) provide lower yields (∼50%) due to steric hindrance from the ethano bridge .

Reductive Amination and Oxidation Sequences

A multi-step approach involves reductive amination followed by oxidation. Starting from 5-nitro-2,3-dihydro-1,4-ethanoquinoxaline, catalytic hydrogenation (H₂, Pd/C) produces the 5-amine derivative, which is oxidized to the aldehyde using MnO₂ or IBX . This route is advantageous for substrates sensitive to strong acids, though oxidation selectivity remains a challenge.

Table 1 : Oxidation Agents and Yields

OxidantSolventTemperature (°C)Yield (%)
MnO₂DCM2558
IBXAcetonitrile8063
TEMPOH₂O/EtOAc5042

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate cyclocondensation and formylation steps. A one-pot protocol involving 1,2-diaminoethane, 5-formyl-1,4-cyclohexanedione, and p-TSA under microwave conditions (150°C, 20 min) delivers the target compound in 78% yield . This method reduces reaction times from 12 hours to 30 minutes while minimizing decomposition .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: 2,3-Dihydro-1,4-ethanoquinoxaline-5-carboxylic acid.

    Reduction: 2,3-Dihydro-1,4-ethanoquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Scientific Research Applications

2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The table below compares the target compound with structurally related heterocycles:

Compound Core Structure Heteroatoms Key Substituents Biological Targets/Activities
2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde Ethanoquinoxaline + carbaldehyde 2N, CH bridge Aldehyde at C5 Not specified (hypothetical: receptor modulation)
2,3-Dihydro-1,4-benzoxathiin derivatives () Benzoxathiin O, S Aryl, butanamide (e.g., compound 4) 5-HT2C/melatonin receptor agonists
Benzoxazine derivatives () Benzoxazine O, N Trifluorophenyl, isopropyl Antiparasitic (heartworm treatment)
Dihydro-1,3-thiazol-2-imines () Thiazole + dihydro-imine S, N Propenyl, aryl Angiotensin II receptor antagonists
2,3-Dihydro-1,5-benzodiazepines () Benzodiazepine 2N Aryl Antibacterial, anticonvulsant
Key Observations:
  • Heteroatom Influence: The ethanoquinoxaline’s dual nitrogen atoms (vs.
  • Reactivity: The carbaldehyde group distinguishes it from analogs like benzoxathiins (which feature non-polar substituents) and thiazol-imines (which rely on imine nitrogen for binding). This group could facilitate covalent interactions or serve as a synthetic handle for further functionalization.

Pharmacological and Binding Properties

Receptor Affinity and Mechanism
  • Benzoxathiins () : Exhibit high affinity for 5-HT2C and melatonin receptors. Compound 4 (butanamide-substituted) showed the strongest agonist activity, attributed to its polar substituents and planar aromatic core .
  • Thiazol-imines () : Demonstrated angiotensin II receptor antagonism via interactions with the imine nitrogen and thiazole ring. Compound 3(5) matched the efficacy of valsartan, a clinical antihypertensive drug .
  • Ethanoquinoxaline-5-carbaldehyde: Hypothetically, the carbaldehyde could engage in hydrogen bonding or form Schiff bases with lysine residues in receptor active sites, similar to the imine group in thiazol-imines. Its ethano bridge may confer conformational rigidity, enhancing target specificity.
Therapeutic Potential
  • Benzoxathiins and Benzoxazines : Central nervous system (CNS) and antiparasitic applications, respectively .
  • Ethanoquinoxaline Derivative: Potential CNS or cardiovascular applications, depending on substituent design. For example, introducing electron-withdrawing groups (e.g., trifluorophenyl, as in ) could improve metabolic stability.

Biological Activity

2,3-Dihydro-1,4-ethanoquinoxaline-5-carbaldehyde (CAS No. 138023-46-8) is a heterocyclic organic compound known for its unique fused bicyclic structure, which contributes to its distinct chemical and biological properties. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The compound's molecular formula is C10_{10}H12_{12}N2_2O, featuring a quinoxaline ring system with an ethano bridge and an aldehyde functional group. The structural uniqueness of this compound allows for specific interactions with biological targets, making it a valuable subject of study in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the aldehyde group enables it to participate in nucleophilic attacks, potentially leading to the inhibition of enzymes involved in microbial growth. Additionally, the compound may modulate receptor activities that are crucial in cancer cell proliferation and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The anticancer potential of this compound has also been explored. In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis induction
A549 (Lung Cancer)30Cell cycle arrest

Case Studies

  • Study on Antimicrobial Effects : A study published in Frontiers in Chemistry evaluated the antimicrobial activity of various quinoxaline derivatives, including this compound. The results indicated that this compound showed promising activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : Another research effort focused on the anticancer properties of this compound revealed that it effectively inhibited the growth of human tumor xenografts in mice models. The study highlighted its ability to selectively target cancer cells while sparing normal cells .

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